molecular formula C14H26N2S B14279611 2-Thiazolamine, 4-undecyl- CAS No. 133532-93-1

2-Thiazolamine, 4-undecyl-

Cat. No.: B14279611
CAS No.: 133532-93-1
M. Wt: 254.44 g/mol
InChI Key: OMCQWDPGARETQV-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-undecyl- is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The compound 2-Thiazolamine, 4-undecyl- is characterized by the presence of an amine group at the second position and an undecyl chain at the fourth position of the thiazole ring. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-undecyl- typically involves the condensation of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid.

Industrial Production Methods: Industrial production of 2-Thiazolamine, 4-undecyl- may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolamine, 4-undecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thiazolamine, 4-undecyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-undecyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular membranes, affecting membrane permeability and function. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding, which contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Thiazolamine, 4-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl chain enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic environments .

Properties

CAS No.

133532-93-1

Molecular Formula

C14H26N2S

Molecular Weight

254.44 g/mol

IUPAC Name

4-undecyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H26N2S/c1-2-3-4-5-6-7-8-9-10-11-13-12-17-14(15)16-13/h12H,2-11H2,1H3,(H2,15,16)

InChI Key

OMCQWDPGARETQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CSC(=N1)N

Origin of Product

United States

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